molecular formula C12H14BrNO4 B13080051 3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid

3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid

Cat. No.: B13080051
M. Wt: 316.15 g/mol
InChI Key: MNZYBISVBMCYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid is an organic compound with the molecular formula C12H14BrNO4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a bromine atom is substituted at the third position of the benzene ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid typically involves the following steps:

    Bromination: The starting material, 2-aminobenzoic acid, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the third position.

    Protection: The amino group is then protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step forms the tert-butoxycarbonyl (Boc) protected amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amino group.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Deprotection: The major product is 3-bromo-2-aminobenzoic acid.

    Coupling: The products are biaryl compounds formed by the coupling of the aryl bromide with boronic acids.

Scientific Research Applications

3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical drugs, particularly in the synthesis of potential therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid depends on its use in specific reactions. For example, in coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid
  • 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
  • 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
  • 3-(tert-Butoxycarbonyl)benzoic acid

Uniqueness

3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid is unique due to the specific position of the bromine and Boc-protected amino group, which allows for selective reactions and the synthesis of specific derivatives that are not easily accessible with other similar compounds.

Properties

Molecular Formula

C12H14BrNO4

Molecular Weight

316.15 g/mol

IUPAC Name

3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-7(10(15)16)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16)

InChI Key

MNZYBISVBMCYRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.